2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile CAS 73535-73-6 properties
2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile CAS 73535-73-6 properties
An In-depth Technical Guide to 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile
Introduction
2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile (CAS 73535-73-6) is a heterocyclic organic compound featuring a pyridazine ring system substituted with a chloro group and a phenylacetonitrile moiety. The pyridazine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a vast array of pharmacological activities.[1][2] These activities include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[3][4] As a result, molecules like 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile are of significant interest to researchers and drug development professionals. They serve as versatile building blocks, or intermediates, for the synthesis of more complex, biologically active molecules.[5] This guide provides a comprehensive overview of its known properties, a proposed synthetic pathway based on established chemical principles, and its potential applications in research and development.
Physicochemical and Structural Properties
The fundamental properties of this compound are critical for its handling, reaction setup, and analytical characterization. The data, primarily sourced from chemical supplier catalogues, are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 73535-73-6 | [5][6][7] |
| Molecular Formula | C₁₂H₈ClN₃ | [5][6][7] |
| Molecular Weight | 229.67 g/mol | [5][6][7] |
| Appearance | Solid (Form not specified) | [N/A] |
| Melting Point | 128-130 °C | [5] |
| Boiling Point (Est.) | 423.4 °C at 760 mmHg | [5] |
| Density (Est.) | 1.291 g/cm³ | [5] |
| Polar Surface Area (PSA) | 49.6 Ų | [5] |
| LogP (XLogP3) | 2.785 | [5] |
| Storage Conditions | Inert atmosphere, 2-8°C | [8] |
| Primary Category | Bulk Drug Intermediate | [5] |
Proposed Synthesis and Methodology
While a specific, peer-reviewed synthesis protocol for 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile is not prominently available in the literature, a highly plausible and scientifically sound method can be derived from analogous reactions. The core transformation is a nucleophilic substitution involving the deprotonation of phenylacetonitrile to form a carbanion, which then attacks an electrophilic chloropyridazine.
The proposed reaction involves the arylation of phenylacetonitrile with 3,6-dichloropyridazine. The acidity of the benzylic proton in phenylacetonitrile (pKa ≈ 22 in DMSO) necessitates the use of a strong, non-nucleophilic base to generate the corresponding anion. Sodium amide (NaNH₂) is a common and effective choice for this transformation in an anhydrous aprotic solvent like toluene or DMF.[9]
Causality of Experimental Design:
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Reactants: Phenylacetonitrile serves as the nucleophile precursor. 3,6-Dichloropyridazine is the electrophilic aryl source. The two chlorine atoms on the pyridazine ring are electronically distinct, but substitution is expected to occur at the 3-position, directed by the electronics of the diazine system.
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Base Selection: A strong base like sodium amide is required to quantitatively deprotonate phenylacetonitrile. Weaker bases like hydroxides or carbonates would be ineffective.
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Solvent: Anhydrous aprotic solvents like toluene are ideal. They are unreactive towards the strong base and can facilitate the reaction, often at slightly elevated temperatures to ensure completion.
-
Workup: The reaction is quenched with water or a mild acid to neutralize the remaining base and any anionic species. An acidic wash during extraction ensures that the final product is neutral and free of basic impurities before purification.
Step-by-Step Proposed Experimental Protocol:
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Inert Atmosphere Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a condenser under a nitrogen or argon atmosphere.
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Base Suspension: Charge the flask with powdered sodium amide (1.2 equivalents) and anhydrous toluene.
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Carbanion Formation: Dissolve phenylacetonitrile (1.0 equivalent) and 3,6-dichloropyridazine (1.1 equivalents) in anhydrous toluene. Add this solution dropwise to the stirred suspension of sodium amide at a controlled temperature of 15-30°C.
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Reaction: After the addition is complete, allow the reaction to stir at the same temperature for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC). Gentle heating to 40-50°C may be required to drive the reaction to completion.
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Quenching: Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of water.
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Extraction & Neutralization: Transfer the mixture to a separatory funnel. Add more toluene and water. Separate the organic layer. Wash the organic layer sequentially with water and brine. To remove any unreacted basic starting materials, a wash with dilute HCl could be performed, followed by another water wash.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile.
Chemical Reactivity and Potential Applications
As an intermediate, the primary value of this compound lies in its potential for further chemical modification. The structure contains two key reactive sites: the nitrile group and the chlorine atom on the pyridazine ring.
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Reactivity at the 6-Chloro Position: The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. This position is the most synthetically valuable handle on the molecule. It allows for the introduction of diverse functional groups, enabling the creation of a library of derivatives for structure-activity relationship (SAR) studies. For example, coupling with amines, thiols, or alcohols can yield new substituted pyridazines. Suzuki, Stille, or Buchwald-Hartwig coupling reactions could be employed to form new carbon-carbon or carbon-nitrogen bonds.
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Reactivity of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. These transformations allow for significant structural modifications, converting the intermediate into different classes of compounds with potentially new biological activities.
Given its classification as a "Bulk Drug Intermediate," this compound is likely a precursor for developing active pharmaceutical ingredients (APIs) targeting a range of diseases. The pyridazine core is associated with a wide spectrum of biological activities, including roles as kinase inhibitors in oncology and as anti-inflammatory or antimicrobial agents.[3][4]
Logical Relationship in Drug Discovery
Caption: Role of the title compound as an intermediate in a typical drug discovery workflow.
Conclusion
2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile is a valuable chemical intermediate, strategically designed for use in medicinal chemistry and drug discovery. Its key features—a privileged pyridazine core and a reactive chlorine handle—make it an ideal starting point for the synthesis of diverse molecular libraries. While detailed public data on its specific biological targets are scarce, its structural motifs are strongly indicative of its utility in developing novel therapeutics. The proposed synthesis provides a robust and logical pathway for its preparation, enabling further research into its potential as a cornerstone for the next generation of pyridazine-based pharmaceuticals.
References
-
A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.). IntechOpen. Retrieved January 5, 2026, from [Link]
- Asif, M. (2017). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
-
Li, M., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 5, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 5, 2026, from [Link]
- Gao, H., et al. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)
-
Abdel-Maksoud, M. S., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Publishing. Available at: [Link]
-
6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. (2023). MDPI. Available at: [Link]
-
6-Chloro-a-phenyl-3-pyridazineacetonitrile, min 97%, 1 gram. (n.d.). CP Lab Safety. Retrieved January 5, 2026, from [Link]
-
The Role of Specialty Pyridazine Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 5, 2026, from [Link]
- Method for synthetizing 3,6-dichloropyridazine. (2015). Google Patents.
- Method for synthetizing 2-pyridyl benzyl cyanide. (2010). Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. sarpublication.com [sarpublication.com]
- 3. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. echemi.com [echemi.com]
- 6. scbt.com [scbt.com]
- 7. calpaclab.com [calpaclab.com]
- 8. 73535-73-6|2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile|BLD Pharm [bldpharm.com]
- 9. CN101786982A - Method for synthetizing 2-pyridyl benzyl cyanide - Google Patents [patents.google.com]

